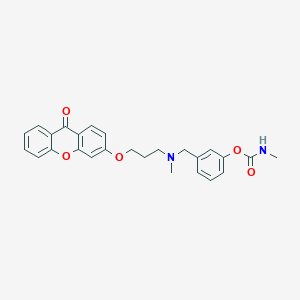

Bougainvillein-r-I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

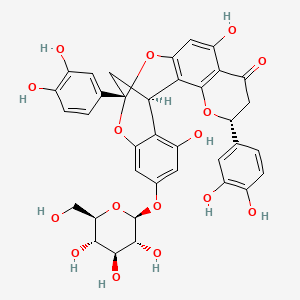

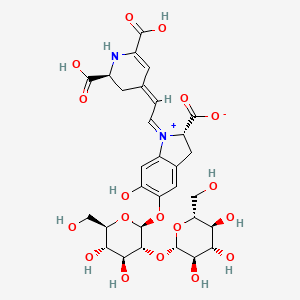

Bougainvillein-r-I is a betalain and a sophoroside. It derives from a betanidin.

Scientific Research Applications

Antioxidant and Cytotoxic Activities

Bougainvillea, including compounds such as Bougainvillein-r-I, exhibits notable antioxidant and cytotoxic activities. A study found that extracts from Bougainvillea x buttiana demonstrated significant antioxidant potential and varying degrees of cytotoxicity depending on the extraction solvent used (Abarca-Vargas, Peña Malacara, & Petricevich, 2016).

Photocatalytic Degradation of Pollutants

Research on carbon dots derived from the leaves of Bougainvillea plants, including this compound, indicates their utility in photocatalytic degradation of pollutants like methylene blue under sunlight (Bhati et al., 2018).

Pigment Isolation and Characterization

This compound was identified as one of the pigments isolated from the purple bracts of Bougainvillea, contributing to its vibrant color. This compound has been characterized as a betacyanin pigment, specifically a 5-O-β-sophoroside of betanidin (Piattelli & Imperato, 1970).

Immunotoxin Development

A protein isolated from Bougainvillea, named bouganin, exhibits characteristics suitable for the development of immunotoxins. Though not directly related to this compound, this research highlights the potential medicinal applications of Bougainvillea compounds (Bortolotti, Bolognesi, & Polito, 2018).

Salt Stress Adaptation in Plants

Bougainvillea species have shown adaptive responses to saline water, which might be influenced by the presence of compounds like this compound. These adaptations include morphological, physiological, and biochemical changes to cope with saline environments (Carillo et al., 2019).

Anti-inflammatory and Anti-nociceptive Properties

Bougainvillea glabra, which may contain this compound, has shown significant anti-inflammatory and anti-nociceptive properties. This suggests potential for developing pain and inflammation treatments from Bougainvillea compounds (Ogunwande et al., 2019).

Properties

CAS No. |

30513-63-4 |

|---|---|

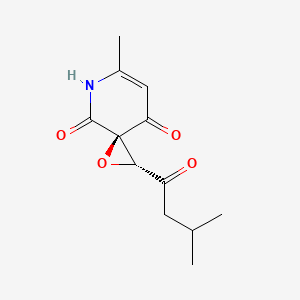

Molecular Formula |

C30H36N2O18 |

Molecular Weight |

712.6 g/mol |

IUPAC Name |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C30H36N2O18/c33-8-18-20(36)22(38)24(40)29(48-18)50-25-23(39)21(37)19(9-34)49-30(25)47-17-6-11-5-15(28(45)46)32(14(11)7-16(17)35)2-1-10-3-12(26(41)42)31-13(4-10)27(43)44/h1-3,6-7,13,15,18-25,29-30,33-34,36-40H,4-5,8-9H2,(H4,35,41,42,43,44,45,46)/t13-,15-,18+,19+,20+,21+,22-,23-,24+,25+,29-,30+/m0/s1 |

InChI Key |

JFSHCYUNIKQIPE-XAZCMKEVSA-N |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)